molecular formula C7H5N3O2 B3053884 3-(3-nitrophenyl)-3H-diazirine CAS No. 56752-25-1

3-(3-nitrophenyl)-3H-diazirine

Cat. No. B3053884
CAS RN: 56752-25-1
M. Wt: 163.13 g/mol
InChI Key: ZOCPZEKRQREXFZ-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-3H-diazirine is a compound that likely contains a diazirine group (a type of diazo compound) and a nitrophenyl group. Diazirines are three-membered ring compounds containing two carbon atoms and one nitrogen atom . The nitrophenyl group is a functional group consisting of a phenyl group, on which one hydrogen atom is replaced by a nitro group .


Synthesis Analysis

While specific synthesis methods for 3-(3-nitrophenyl)-3H-diazirine are not available, nitro compounds are typically synthesized by nitration, which involves a mixture of nitric acid and sulfuric acid .


Chemical Reactions Analysis

Nitro compounds, such as 3-(3-nitrophenyl)-3H-diazirine, are known to be involved in various chemical reactions. They are strongly electron-withdrawing, which affects their reactivity .

Safety And Hazards

While specific safety data for 3-(3-nitrophenyl)-3H-diazirine is not available, compounds with nitro groups can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

3-(3-nitrophenyl)-3H-diazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5(4-6)7-8-9-7/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCPZEKRQREXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313542
Record name 3-(3-nitrophenyl)-3H-diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitrophenyl)-3H-diazirine

CAS RN

56752-25-1
Record name NSC271944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-nitrophenyl)-3H-diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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